molecular formula C14H13NO2S B6496950 4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1456305-30-8

4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B6496950
CAS No.: 1456305-30-8
M. Wt: 259.33 g/mol
InChI Key: IKEOKUWOYFKALJ-UHFFFAOYSA-N
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Description

4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic compound characterized by its thiophene ring and benzoxazepine structure

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor-α (HIF-α) .

Biochemical Pathways

Thiophene derivatives have been reported to affect various biochemical pathways related to their therapeutic properties . For example, some thiophene derivatives have been found to activate HIF-α, which plays a crucial role in cellular response to hypoxia .

Pharmacokinetics

Thiophene derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .

Result of Action

Thiophene derivatives are known to exert various molecular and cellular effects related to their therapeutic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, starting with the formation of the thiophene ring followed by the construction of the benzoxazepine core. Common synthetic routes include:

  • Thiophene Formation: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Benzoxazepine Core Construction: The benzoxazepine core can be constructed through cyclization reactions, often involving the use of strong bases or acids to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions can involve the replacement of functional groups on the thiophene or benzoxazepine rings with other substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is used in the development of new chemical entities and biological probes. Its unique structure makes it a valuable scaffold for designing ligands and inhibitors targeting specific biological pathways.

Medicine: In medicinal chemistry, this compound has shown potential as a lead molecule for drug development. Its derivatives have been investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound's properties make it suitable for use in material science, particularly in the development of advanced polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced performance characteristics.

Comparison with Similar Compounds

  • Thiophene-2-carbonyl chloride

  • 4-Methylthiophene-2-carbonyl chloride

  • 2-Thiophene carbonyl chloride

Uniqueness: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine stands out due to its unique combination of the thiophene ring and benzoxazepine core, which provides distinct chemical and biological properties compared to its simpler thiophene derivatives. This combination allows for a broader range of applications and enhanced reactivity.

Properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(13-6-3-9-18-13)15-7-8-17-12-5-2-1-4-11(12)10-15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEOKUWOYFKALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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